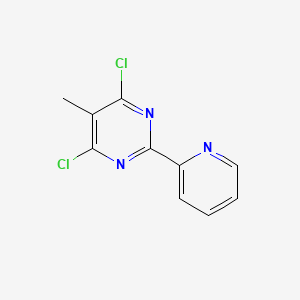
Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)-
Vue d'ensemble
Description
Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)- is a type of pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The molecular formula of this compound is C5H4Cl2N2S and it has a molecular weight of 195.070 .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with organolithium reagents. For example, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . It’s important to note that the structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are diverse. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 195.070 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Nonlinear Optical Material Properties
Pyrimidine derivatives like 4,6-dichloro-2-(methylsulfonyl)pyrimidine have been synthesized and studied for their potential in nonlinear optical applications. The compound demonstrates promising linear and nonlinear optical behavior, suitable for use in nonlinear optical devices like optical limiters and switches. Its stability in water and resistance to autoxidation processes have been investigated, adding to its potential application in advanced optical technologies (Murthy et al., 2019).
Synthesis of Intermediate Compounds
Pyrimidine derivatives like 2,4-dichloro-5-methoxy-pyrimidine have been synthesized using various raw materials, demonstrating a significant yield and purity. Such intermediates are crucial in chemical industries for further development and synthesis of complex compounds (Liu Guo-ji, 2009).
Structural Analysis
The structural properties of pyrimidine derivatives have been studied using X-ray methods, revealing key insights into their molecular structure. This information is vital for understanding the compound's behavior in various chemical reactions and potential applications (Clews & Cochran, 1948).
Synthesis of Novel Pyrimidine Derivatives
Research has been conducted on synthesizing various pyrimidine derivatives, demonstrating their potential as intermediates for a range of biologically active compounds. Such derivatives can be crucial for the development of new pharmaceuticals and agrochemicals (Zinchenko et al., 2018).
Optical Properties and Potential Applications
A series of pyrimidine derivatives have been prepared and their optical properties studied. These compounds show strong emission solvatochromism, suggesting potential use in various optical applications, such as colorimetric and luminescent pH sensors (Hadad et al., 2011).
Orientations Futures
The future directions in the research and development of pyrimidine derivatives are vast. There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . This opens up possibilities for the development of new drugs and therapies.
Propriétés
IUPAC Name |
4,6-dichloro-5-methyl-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c1-6-8(11)14-10(15-9(6)12)7-4-2-3-5-13-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQVGLLABJUKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476629 | |
| Record name | Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)- | |
CAS RN |
10198-77-3 | |
| Record name | Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




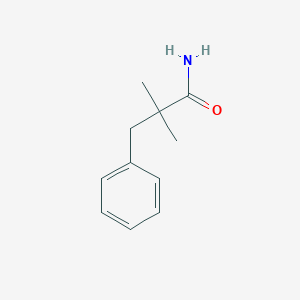
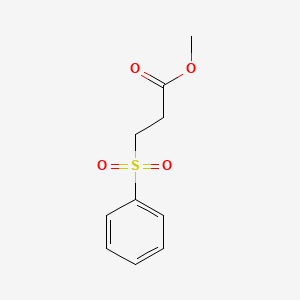
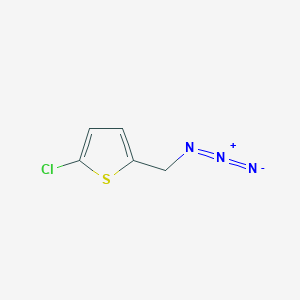
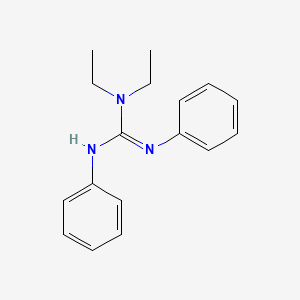
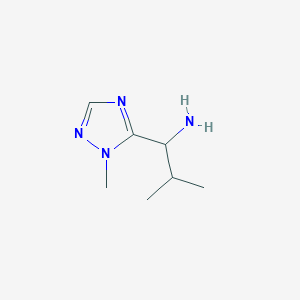
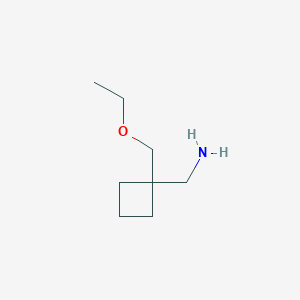
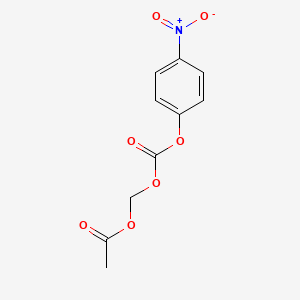
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3045040.png)
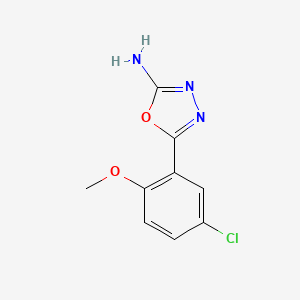
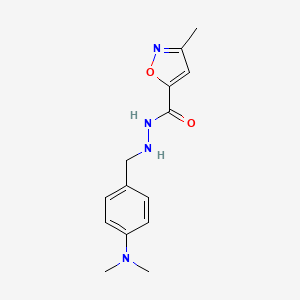
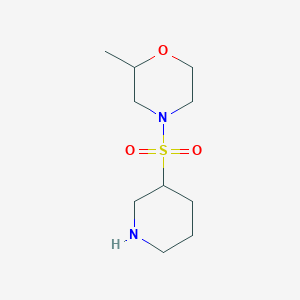
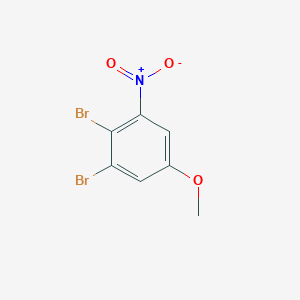
![Benzenamine, 4-[(4-pyridinylthio)methyl]-](/img/structure/B3045048.png)